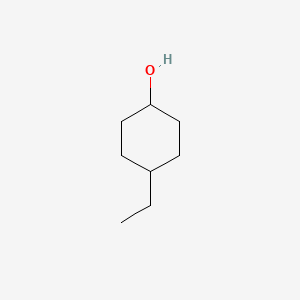
4-Ethylcyclohexanol
Cat. No. B1347100
Key on ui cas rn:
4534-74-1
M. Wt: 128.21 g/mol
InChI Key: RVTKUJWGFBADIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969629B2
Procedure details


In a four necked flask (2 L) sufficiently dried, substituted with nitrogen, and equipped with a dropping funnel, Dimroth condenser tube, thermometer and stirring blade, resorcinol (72 g, 0.65 mol), 4-ethylcyclohexanol (92 g, 0.72 mol) and triphenylphosphine (185 g, 0.70 mol) were dissolved in dried tetrahydrofuran (700 ml) under a nitrogen gas stream, and a mixed solution of diisopropyl azodicarboxylate (132 g, 0.65 mol) and dried tetrahydrofuran (180 ml) was dropped for 1 hour while cooling with an iced saline solution. Next, it was stirred at room temperature for 12 hours. After the reaction terminated, 30% hydrogen peroxide (140 ml) was dropped through the dropping funnel for 10 minutes, then the reaction solution was dissolved in 1 L toluene, and washed three times with 500 ml water. Toluene was distilled away by evaporation, and the residue was purified by column chromatography using hexane and ethyl acetate as developing solvents, to obtain a red brown objective product (hereinafter, referred to as R-3A) (38.5 g, 27% yield, 99% GC purity).






Yield
27%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]([CH:11]1[CH2:16][CH2:15][CH:14](O)[CH2:13][CH2:12]1)[CH3:10].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[CH2:9]([CH:11]1[CH2:16][CH2:15][CH:14]([O:2][C:1]2[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=2)[CH2:13][CH2:12]1)[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
72 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1CCC(CC1)O
|
|
Name
|
|
|
Quantity
|
185 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
132 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Next, it was stirred at room temperature for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a four necked flask (2 L) sufficiently dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a dropping funnel, Dimroth condenser tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with an iced saline solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction terminated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
30% hydrogen peroxide (140 ml) was dropped through the dropping funnel for 10 minutes
|
|
Duration
|
10 min
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the reaction solution was dissolved in 1 L toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 500 ml water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Toluene was distilled away by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a red brown objective product (hereinafter,
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1CCC(CC1)OC=1C=C(C=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 27% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
